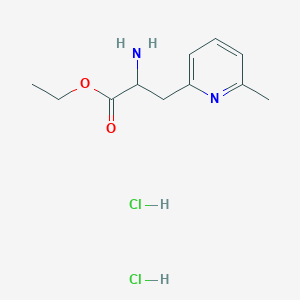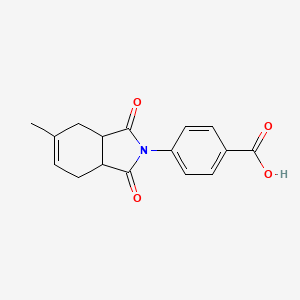![molecular formula C20H26N4O9S B2527920 N-(3-morfolinopropil)-6,7-dihidro-5H-ciclopenta[4,5]tieno[2,3-d]pirimidin-4-amina dioxalato CAS No. 1051924-57-2](/img/structure/B2527920.png)
N-(3-morfolinopropil)-6,7-dihidro-5H-ciclopenta[4,5]tieno[2,3-d]pirimidin-4-amina dioxalato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate is a useful research compound. Its molecular formula is C20H26N4O9S and its molecular weight is 498.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enfoques sintéticos
Las tieno[3,2-d]pirimidinas se pueden sintetizar a partir de derivados de 3-amino-tiofeno-2-carboxilato utilizando un reactivo de fuente de un carbono como ácido fórmico, ortoformiato de trietilo o dimetilformamida dimetilacetal . La síntesis de derivados de tienopirimidin-4-ona se puede lograr calentando 3-amino-tiofeno-2-carboxamidas .
Inhibición de CDK2
Se han sintetizado compuestos que presentan los andamios privilegiados pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina como nuevos compuestos que se dirigen a CDK2 . La inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer que se dirige a las células tumorales de manera selectiva .
Actividad anticancerígena
Algunas tieno[2,3-d]pirimidinas han mostrado una actividad anticancerígena significativa. Por ejemplo, un compuesto mostró un efecto citotóxico del 75% contra una línea celular hepática .
4. Inhibición de la vía de fosforilación oxidativa de micobacterias Las tieno[3,2-d]pirimidinas se pueden usar como una nueva herramienta para sondear la vía de fosforilación oxidativa de micobacterias .
Inhibición de PDE10A
Un compuesto con un andamio de ciclopenta[4,5]tieno[2,3-d]pirimidin-4-ona exhibió una actividad inhibitoria significativa contra PDE10A .
Actividades biológicas
Las tieno[3,2-d]pirimidinas representan una clase importante de compuestos químicos con diversas actividades biológicas .
Mecanismo De Acción
Target of Action
Similar compounds, thieno[3,2-d]pyrimidin-4-amines, have been reported to inhibit cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis .
Mode of Action
It can be inferred from similar compounds that they inhibit the function of their target, in this case, the cytochrome bd oxidase .
Biochemical Pathways
The inhibition of cytochrome bd oxidase would affect the energy metabolism of mycobacterium tuberculosis .
Result of Action
The inhibition of cytochrome bd oxidase would likely result in a disruption of the energy metabolism of mycobacterium tuberculosis .
Análisis Bioquímico
Biochemical Properties
They have shown to inhibit kinase enzymes , which play a crucial role in signal transduction pathways within cells .
Cellular Effects
Thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects against various cancer cell lines . They have also been found to induce apoptosis and autophagy in cancer cells .
Molecular Mechanism
Thieno[2,3-d]pyrimidines have been reported to inhibit kinase enzymes , which could potentially lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
Thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects against various cancer cell lines .
Metabolic Pathways
Thieno[2,3-d]pyrimidines have been reported to inhibit kinase enzymes , which are involved in various metabolic pathways.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS.2C2H2O4/c1-3-12-13(4-1)22-16-14(12)15(18-11-19-16)17-5-2-6-20-7-9-21-10-8-20;2*3-1(4)2(5)6/h11H,1-10H2,(H,17,18,19);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVLNWHNTXJTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NCCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)


![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2527841.png)


![N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2527845.png)
![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2527846.png)
![5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2527849.png)
![1-Aminospiro[4.4]nonane-1-carboxylic acid](/img/structure/B2527850.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)

